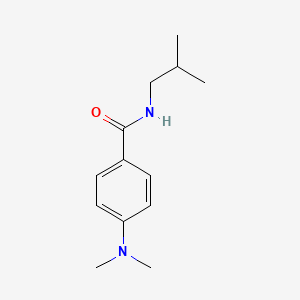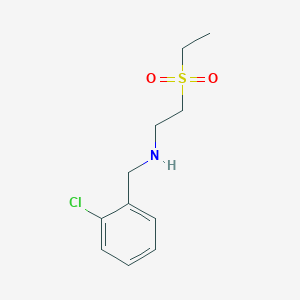
(S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including hydroxyl, amine, and oxazolidinone, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and stereoselective synthesis. Common reagents used in these reactions include tert-butyldimethylsilyl chloride for silylation, various fluorinated reagents for introducing fluorine atoms, and chiral catalysts for stereoselective synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the amine or hydroxyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, Dess-Martin periodinane), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, sulfonates). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-3-((2R,5S)-2-((S)-(4-((tert-Butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one include other oxazolidinones, fluorinated compounds, and silylated compounds. Examples include:
Oxazolidinones: Linezolid, Tedizolid
Fluorinated Compounds: Fluoxetine, Fluticasone
Silylated Compounds: tert-Butyldimethylsilyl chloride, Trimethylsilyl chloride
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C39H44F2N2O5Si |
|---|---|
Molekulargewicht |
686.9 g/mol |
IUPAC-Name |
(4S)-3-[(2R,5S)-2-[(S)-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-(4-fluoroanilino)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C39H44F2N2O5Si/c1-39(2,3)49(4,5)48-32-21-13-28(14-22-32)36(42-31-19-17-30(41)18-20-31)33(23-24-35(44)27-11-15-29(40)16-12-27)37(45)43-34(25-47-38(43)46)26-9-7-6-8-10-26/h6-22,33-36,42,44H,23-25H2,1-5H3/t33-,34-,35+,36-/m1/s1 |
InChI-Schlüssel |
QILMBDUDTOJFMR-PEDCNLCOSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)




![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)




![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)
